molecular formula C20H19FN6O3 B6450402 5-fluoro-2-[4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 2549038-85-7

5-fluoro-2-[4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6450402
CAS No.: 2549038-85-7
M. Wt: 410.4 g/mol
InChI Key: VDZVNIYLZYAYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-[4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C20H19FN6O3 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.15026665 g/mol and the complexity rating of the compound is 879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are DNA polymerases and topoisomerases . These enzymes play crucial roles in DNA replication and transcription. By inhibiting these targets, the compound can interfere with the proliferation of rapidly dividing cells, such as cancer cells .

Mode of Action

The compound binds to the active sites of DNA polymerases and topoisomerases, preventing them from performing their normal functions. This binding leads to the formation of stable complexes that block the progression of the DNA replication fork, ultimately causing DNA damage and cell death .

Biochemical Pathways

The inhibition of DNA polymerases and topoisomerases disrupts the DNA replication and repair pathways . This disruption leads to the accumulation of DNA breaks and the activation of the DNA damage response (DDR) pathway. The DDR pathway can trigger cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these pathways for survival .

Pharmacokinetics

The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the compound induces DNA damage and cell cycle arrest . At the cellular level, this results in the inhibition of cell proliferation and the induction of apoptosis. These effects are particularly pronounced in rapidly dividing cells, making the compound effective against various types of cancer .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For instance, the compound is more stable at physiological pH and temperature but may degrade in highly acidic or basic conditions. Additionally, interactions with other drugs or biomolecules can affect its binding affinity and overall effectiveness .

Properties

IUPAC Name

5-fluoro-2-[4-(1-methyl-6-oxopyridazine-3-carbonyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3/c1-25-15(28)8-7-14(24-25)19(30)26-9-11-27(12-10-26)20-22-17(16(21)18(29)23-20)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,22,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVNIYLZYAYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.